
(R)-Quizalofop méthyle
Vue d'ensemble
Description
®-Quizalofop Methyl is a selective herbicide used primarily for post-emergence control of annual and perennial grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides, which inhibit the enzyme acetyl-CoA carboxylase, crucial for fatty acid synthesis in plants. This compound is known for its high efficacy and low toxicity to non-target plants and animals.
Applications De Recherche Scientifique
®-Quizalofop Methyl has several applications in scientific research:
Agricultural Chemistry: Used extensively to study herbicide resistance and the development of new herbicidal compounds.
Biology: Research on its effects on non-target organisms and its environmental impact.
Medicine: Although primarily an herbicide, its mechanism of action provides insights into enzyme inhibition, which can be relevant in drug development.
Industry: Used in the formulation of herbicidal products and in studies related to the optimization of herbicide application techniques.
Mécanisme D'action
Target of Action
®-Quizalofop Methyl is a selective herbicide that primarily targets the enzyme Acetyl CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development.
Mode of Action
The compound interacts with its target, ACCase, by inhibiting its activity This inhibition disrupts the normal biosynthesis of fatty acids, leading to a halt in plant growth and eventually plant death
Pharmacokinetics
As a herbicide, it is known to be absorbed by both the roots and foliage of plants and is then distributed throughout the plant system . The metabolism and excretion of ®-Quizalofop Methyl within the plant system are areas of ongoing research.
Action Environment
The action, efficacy, and stability of ®-Quizalofop Methyl can be influenced by various environmental factors. These can include the specific plant species (as ACCase can vary among species), soil composition, temperature, and rainfall. For example, certain soil compositions can affect the absorption of the compound by plant roots. Similarly, temperature and rainfall can influence the compound’s distribution within the plant and its eventual metabolism and excretion .
Analyse Biochimique
Biochemical Properties
®-Quizalofop Methyl plays a crucial role in biochemical reactions by targeting and inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is pivotal in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, ®-Quizalofop Methyl disrupts the production of fatty acids, leading to the cessation of cell growth and ultimately causing plant death. The compound interacts specifically with the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .
Cellular Effects
®-Quizalofop Methyl exerts significant effects on various types of cells and cellular processes. In plant cells, it disrupts the synthesis of fatty acids, which are critical for maintaining cell membrane integrity and function. This disruption leads to the inhibition of cell division and growth, resulting in the death of the targeted grass weeds. Additionally, ®-Quizalofop Methyl affects cell signaling pathways by interfering with the production of signaling molecules derived from fatty acids. This interference can alter gene expression and cellular metabolism, further contributing to the herbicidal activity of the compound .
Molecular Mechanism
The molecular mechanism of action of ®-Quizalofop Methyl involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. The compound binds to the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid biosynthesis pathway, leading to a depletion of essential fatty acids required for cell membrane formation and energy storage. The binding interaction between ®-Quizalofop Methyl and ACCase is highly specific, ensuring that the herbicide selectively targets grass weeds while minimizing effects on non-target plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Quizalofop Methyl have been observed to change over time. The compound exhibits high stability under standard storage conditions, maintaining its herbicidal activity for extended periods. Upon application, ®-Quizalofop Methyl undergoes degradation through hydrolysis and microbial activity, leading to the formation of less active metabolites. Long-term studies have shown that the herbicide can have persistent effects on cellular function, with treated plants exhibiting stunted growth and reduced biomass even after the initial application .
Dosage Effects in Animal Models
The effects of ®-Quizalofop Methyl vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects observed. At higher doses, ®-Quizalofop Methyl can cause toxicity, manifesting as liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its herbicidal activity without causing significant harm to non-target organisms .
Metabolic Pathways
®-Quizalofop Methyl is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation and subsequent conjugation of ®-Quizalofop Methyl with glutathione. This process facilitates the excretion of the herbicide and its metabolites from the plant cells. Additionally, ®-Quizalofop Methyl can affect metabolic flux by altering the levels of key metabolites involved in fatty acid biosynthesis and energy production .
Transport and Distribution
Within cells and tissues, ®-Quizalofop Methyl is transported and distributed through various mechanisms. The compound is absorbed by plant roots and leaves, after which it is translocated to the target sites via the phloem and xylem. Transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, play a role in facilitating the movement of ®-Quizalofop Methyl across cellular membranes. The herbicide’s localization and accumulation in specific tissues are influenced by its chemical properties and interactions with cellular transport systems .
Subcellular Localization
The subcellular localization of ®-Quizalofop Methyl is primarily within the chloroplasts, where the acetyl-CoA carboxylase (ACCase) enzyme is located. The compound’s activity is dependent on its ability to reach and interact with ACCase within the chloroplasts. Targeting signals and post-translational modifications may direct ®-Quizalofop Methyl to specific compartments within the chloroplasts, ensuring its effective inhibition of fatty acid biosynthesis. This localization is crucial for the herbicide’s function and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Quizalofop Methyl typically involves the esterification of ®-Quizalofop acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Preparation of ®-Quizalofop Acid: This is achieved through the reaction of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid with a chiral auxiliary to ensure the desired enantiomer is obtained.
Esterification: The ®-Quizalofop acid is then reacted with methanol in the presence of an acid catalyst to form ®-Quizalofop Methyl.
Industrial Production Methods: Industrial production of ®-Quizalofop Methyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of ®-Quizalofop Acid: Using large reactors and optimized conditions to maximize yield and purity.
Esterification Process: Conducted in large esterification units with continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Quizalofop Methyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ®-Quizalofop Methyl can hydrolyze to form ®-Quizalofop acid and methanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, although this is less common in practical applications.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: ®-Quizalofop acid and methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives of ®-Quizalofop Methyl.
Comparaison Avec Des Composés Similaires
Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar mode of action.
Fluazifop-P-butyl: Also inhibits ACCase and is used for post-emergence control of grass weeds.
Diclofop-methyl: Another member of the aryloxyphenoxypropionate class with similar herbicidal properties.
Uniqueness: ®-Quizalofop Methyl is unique due to its high selectivity for grass weeds and its low toxicity to non-target organisms. Its specific inhibition of the ACCase enzyme in grasses makes it an effective and safe herbicide for use in various broadleaf crops.
Propriétés
IUPAC Name |
methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B133073.png)
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

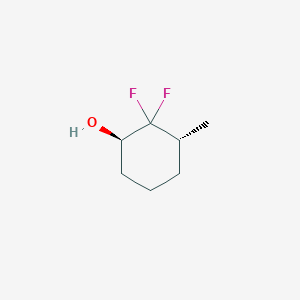
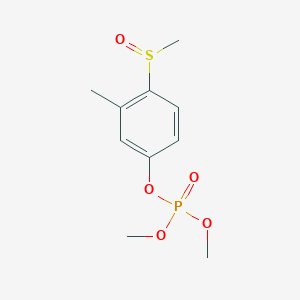
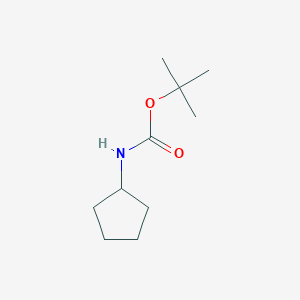
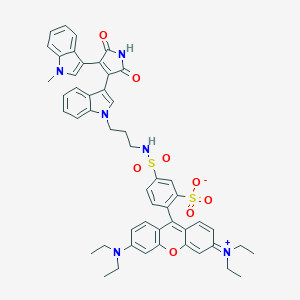
![Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate](/img/structure/B133088.png)

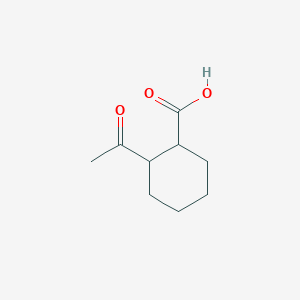
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)

